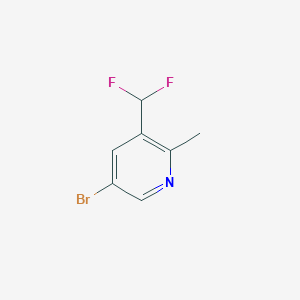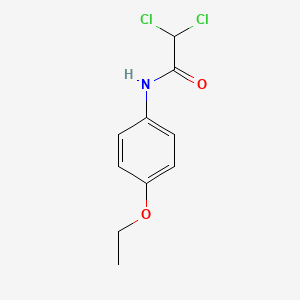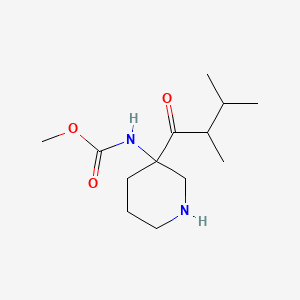![molecular formula C10H11F3N2 B13918905 3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B13918905.png)
3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-3,3-dimethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core with a trifluoromethyl group at the 5-position and two methyl groups at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3,3-dimethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis are some of the methods used for preparing similar heterocyclic compounds . The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity. The use of palladium-catalyzed reactions and other transition metal-catalyzed processes can also be explored for large-scale production .
化学反应分析
Types of Reactions
2,3-Dihydro-3,3-dimethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,3-Dihydro-3,3-dimethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive molecules and as a probe for studying biological processes.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties
作用机制
The mechanism of action of 2,3-Dihydro-3,3-dimethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other trifluoromethylated heterocycles, such as:
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
- 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole .
Uniqueness
What sets 2,3-Dihydro-3,3-dimethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine apart is its specific substitution pattern and the presence of both a pyrrolo[3,2-b]pyridine core and a trifluoromethyl group. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C10H11F3N2 |
|---|---|
分子量 |
216.20 g/mol |
IUPAC 名称 |
3,3-dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C10H11F3N2/c1-9(2)5-14-6-3-4-7(10(11,12)13)15-8(6)9/h3-4,14H,5H2,1-2H3 |
InChI 键 |
GLJSQBDWMKFITI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNC2=C1N=C(C=C2)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


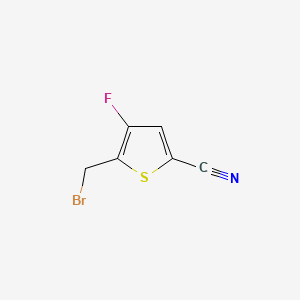
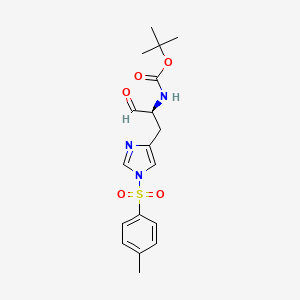
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B13918842.png)
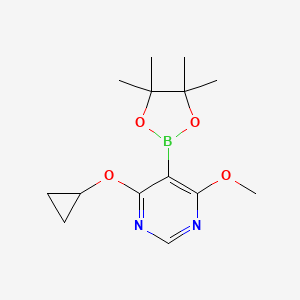
![7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol](/img/structure/B13918853.png)
![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13918856.png)


![7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine](/img/structure/B13918870.png)
